MDPBP is classified as a synthetic cathinone, which are derivatives of cathinone that have been chemically modified to enhance their psychoactive properties. The compound features a methylenedioxy group, which is common among many synthetic cathinones, contributing to its stimulant effects. It is structurally related to other known substances such as 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) and methylenedioxypyrovalerone (MDPV) .
The synthesis of MDPBP involves several chemical reactions that typically require controlled laboratory conditions. The primary method for synthesizing MDPBP includes:
The detailed reaction pathway includes demethylenation followed by methylation at hydroxy groups, hydroxylation of the aromatic ring, and potential oxidation processes .
MDPBP has the molecular formula with a molar mass of approximately 261.321 g/mol . Its structure consists of:
The compound can be represented using various structural notations, including SMILES and InChI formats, which facilitate computational modeling and analysis .
MDPBP undergoes various chemical reactions that can affect its stability and biological activity:
The mechanism of action for MDPBP primarily involves the modulation of monoamine neurotransmitter systems, particularly dopamine and serotonin pathways. The compound acts as a reuptake inhibitor for these neurotransmitters, leading to increased levels in synaptic clefts:
Studies suggest that MDPBP may produce reinforcing effects in animal models, indicating its potential for addiction .
MDPBP exhibits several notable physical and chemical properties:
These properties are critical for both its synthesis and application in research settings .
MDPBP has been studied primarily within the context of its psychoactive effects and potential applications in forensic toxicology:
MDPBP functions as a potent dopamine reuptake inhibitor by binding to the dopamine transporter (DAT) with high affinity. In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing monoamine transporters demonstrate that MDPBP inhibits DAT with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.07 μM to 0.10 μM [1] [3] [10]. This potency is attributed to its structural features—specifically, the pyrrolidine moiety and α-alkyl side chain—which facilitate tight binding to the transporter’s active site. Unlike substrates such as amphetamine, MDPBP acts as a pure blocker, preventing dopamine reuptake without inducing presynaptic monoamine release [4] [8]. This mechanism elevates extracellular dopamine concentrations in mesolimbic pathways, directly linking to its reinforcing effects and abuse potential [1] [10].
Table 1: DAT Inhibition Potency of MDPBP vs. Key Cathinones
Compound | IC₅₀ (μM) for DAT | Relative Potency vs. MDPBP |
---|---|---|
MDPBP | 0.07–0.10 | 1.0 (Reference) |
MDPV | 0.03–0.05 | 1.5–2.3× higher |
α-PVP | 0.03–0.06 | 1.2–2.0× higher |
Mephedrone | 1.10–1.80 | 11–25× lower |
Cocaine | 0.30–0.60 | 3–8× lower |
Data derived from [1] [3] [10].
MDPBP exhibits significant norepinephrine transporter (NET) inhibition, with IC₅₀ values between 0.14 μM and 0.19 μM [1] [3] [10]. While slightly less potent than its DAT inhibition, this dual action amplifies sympathomimetic effects such as tachycardia and hypertension. The β-keto group in MDPBP’s structure enhances its affinity for NET compared to non-keto phenethylamines [4] [8]. Selectivity ratios (DAT/NET IC₅₀) for MDPBP average ≈0.5–0.7, indicating marginally greater potency for DAT over NET [1] [10]. This balanced inhibition profile aligns with MDPBP’s classification as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to MDPV and α-PVP but distinct from serotonergic cathinones like methylone [3] [8].
Critically, MDPBP shows negligible activity at the serotonin transporter (SERT), with IC₅₀ values exceeding 10 μM [1] [4] [10]. Its selectivity ratios (DAT/SERT and NET/SERT) exceed 100-fold, confirming minimal serotonergic involvement [3] [8]. This contrasts sharply with first-generation cathinones like mephedrone or methylone, which exhibit substantial SERT inhibition (IC₅₀ < 2 μM) and serotonin-releasing properties [4] [8]. The lack of 3,4-methylenedioxy ring optimization in MDPBP—unlike MDMA—explains this low SERT affinity [8]. Consequently, MDPBP does not produce MDMA-like entactogenic effects but instead elicits potent psychostimulant and euphoric effects driven primarily by catecholaminergic pathways [1] [10].
Table 2: Monoamine Transporter Selectivity Profiles
Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | DAT/SERT Ratio |
---|---|---|---|---|
MDPBP | 0.07–0.10 | 0.14–0.19 | >10 | >100 |
MDPV | 0.03–0.05 | 0.05–0.08 | 8.4–11 | 200–300 |
Methylone | 0.30–0.50 | 0.40–0.60 | 1.6–2.2 | 0.6–1.5 |
α-PPP | 0.56–0.75 | 0.64–0.99 | >1000 | >1000 |
Data compiled from [1] [3] [10].
MDPBP demonstrates intermediate potency between first-generation cathinones (e.g., mephedrone) and optimized pyrovalerone derivatives (e.g., MDPV, α-PVP). Its DAT inhibition potency is ≈10× higher than mephedrone’s but ≈2× lower than MDPV’s [1] [3] [10]. Structurally, MDPBP features a shorter α-alkyl side chain (butyl vs. pentyl in α-PVP), reducing hydrophobic interactions with DAT [8] [10]. The 3,4-methylenedioxy group slightly enhances DAT/NET affinity compared to non-ring-substituted analogs like α-PBP but diminishes SERT affinity relative to methylone [1] [8]. In rodent self-administration studies, MDPBP maintains robust responding under fixed-ratio schedules, with efficacy comparable to MDPV but lower than α-PVP [1]. Its rank order for reinforcing potency is:α-PVP ≈ MDPV > MDPBP > α-PPP ≈ MDPPPreflecting the impact of α-alkyl chain length on abuse liability [1] [10].
Table 3: Structural Determinants of Cathinone Efficacy
Structural Feature | Impact on DAT/NET Potency | Example Compounds |
---|---|---|
Pyrrolidine moiety | ↑↑↑ Potency (blocks reuptake without release) | MDPBP, MDPV, α-PVP |
Long α-alkyl chain | ↑↑ Potency (enhances hydrophobic binding) | α-PVP (C5) > MDPBP (C4) |
3,4-Methylenedioxy group | ↑ SERT affinity (entactogenic effects); ↓ DAT potency | Methylone vs. MDPBP |
Halogenated aryl ring | Variable effects on metabolism and CNS penetration | 4-CMC, 4-FMC |
Based on structure-activity relationships from [1] [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8